

# 1-(4-Iodophenyl)piperazine CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-(4-Iodophenyl)piperazine**

Cat. No.: **B1307758**

[Get Quote](#)

## Technical Guide: 1-(4-Iodophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Iodophenyl)piperazine**, a key chemical intermediate in the development of neurologically active compounds. This document details its physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its role as a modulator of serotonergic and dopaminergic systems.

## Core Compound Data

**1-(4-Iodophenyl)piperazine** is an arylpiperazine derivative available as a free base and a hydrochloride salt. The quantitative data for both forms are summarized below.

| Property          | 1-(4-Iodophenyl)piperazine<br>(Free Base) | 1-(4-Iodophenyl)piperazine<br>HCl (Hydrochloride Salt) |
|-------------------|-------------------------------------------|--------------------------------------------------------|
| CAS Number        | 96530-59-5 <a href="#">[1]</a>            | 624726-35-8                                            |
| Molecular Formula | $C_{10}H_{13}IN_2$ <a href="#">[1]</a>    | $C_{10}H_{13}IN_2 \cdot HCl$                           |
| Molecular Weight  | 288.13 g/mol <a href="#">[1]</a>          | 324.59 g/mol                                           |
| Appearance        | Light brown to brown solid                | Light brown to brown solid                             |
| Melting Point     | 122-124 °C                                | 177-181 °C                                             |
| Boiling Point     | 370.3 °C at 760 mmHg                      | Not available                                          |
| Density           | 1.602 g/cm <sup>3</sup>                   | Not available                                          |
| Solubility        | Information not readily available         | Information not readily available                      |

## Synthesis Protocols

The synthesis of **1-(4-Iodophenyl)piperazine** can be achieved through several established methods for arylpiperazine formation. A common and effective approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

## Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of **1-(4-Iodophenyl)piperazine** from 1,4-diiiodobenzene and piperazine.

### Materials:

- 1,4-Diiiodobenzene
- Piperazine
- Palladium(II) acetate ( $Pd(OAc)_2$ )
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-diiodobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
- Solvent Addition: Add anhydrous toluene to the flask via syringe.
- Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield **1-(4-Iodophenyl)piperazine**.

Diagram of Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(4-iodophenyl)piperazine**.

## Biological Activity and Signaling Pathways

Arylpiperazine moieties are prevalent in a wide range of centrally active compounds, primarily due to their interaction with serotonin (5-HT) and dopamine (D) receptors.[2][3][4] The structural characteristics of **1-(4-iodophenyl)piperazine** suggest it is a ligand for these receptor families, likely acting as an antagonist or a partial agonist.

The iodophenyl group can engage in halogen bonding and other interactions within the receptor binding pocket, contributing to its affinity and selectivity. The piperazine ring, being basic, is expected to form a salt bridge with an acidic residue, such as a conserved aspartate in the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs).[5]

Potential Signaling Pathway Involvement:

Given its likely interaction with D2-like dopamine receptors (D2, D3, D4), **1-(4-Iodophenyl)piperazine** could modulate downstream signaling pathways that are crucial in neuronal function. As an antagonist, it would block the receptor's constitutive activity and inhibit agonist-induced signaling. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

## Diagram of a Potential Signaling Pathway:



[Click to download full resolution via product page](#)

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

# Experimental Protocols for Biological Evaluation

To characterize the interaction of **1-(4-Iodophenyl)piperazine** with its potential biological targets, in vitro binding assays are fundamental. The following is a representative protocol for a radioligand competition binding assay to determine the affinity of the compound for the human dopamine D2 receptor.

# Experimental Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of **1-(4-Iodophenyl)piperazine** for the human dopamine D2 receptor.

## Materials:

- Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
- $[^3\text{H}]$ Spiperone or another suitable radiolabeled D2 antagonist.
- **1-(4-Iodophenyl)piperazine**.
- Haloperidol (as a positive control).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM  $\text{CaCl}_2$ , 1 mM  $\text{MgCl}_2$ , pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

## Procedure:

- Compound Preparation: Prepare a stock solution of **1-(4-Iodophenyl)piperazine** in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
- Assay Setup: In a 96-well microplate, combine the cell membranes,  $[^3\text{H}]$ Spiperone at a concentration near its  $K_d$ , and either assay buffer (for total binding), a high concentration of a non-labeled antagonist like haloperidol (for non-specific binding), or varying concentrations of **1-(4-Iodophenyl)piperazine**.

- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of **1-(4-Iodophenyl)piperazine**. Determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

#### Diagram of Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for a radioligand competition binding assay.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-iodophenyl)piperazine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307758#1-4-iodophenyl-piperazine-cas-number-and-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)